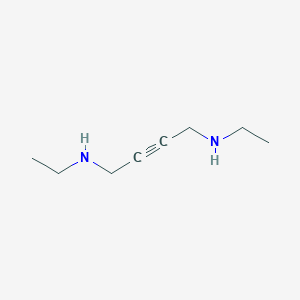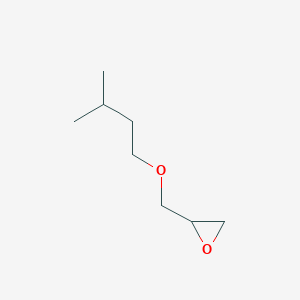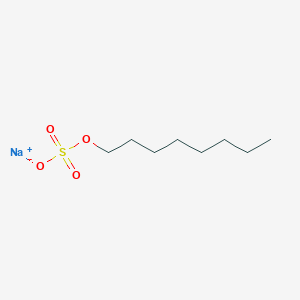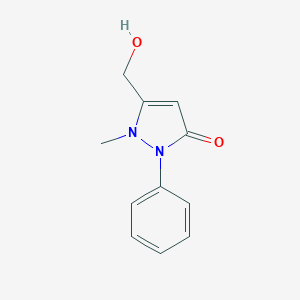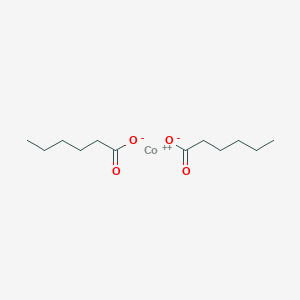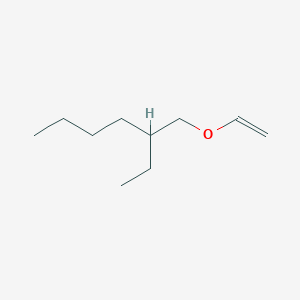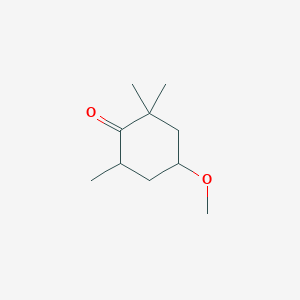
4-Methoxy-2,2,6-trimethylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,2,6-trimethylcyclohexanone, also known as Methyl Pivaloylacetone, is a chemical compound that is widely used in scientific research. The compound is a ketone that has a pivaloyl group attached to the carbonyl carbon. It has a molecular formula of C11H20O2 and a molecular weight of 184.28 g/mol. The compound is synthesized through a multistep process that involves the condensation of acetone with tert-butyl alcohol, followed by the oxidation of the resulting tert-butyl acetone to produce Methyl Pivaloylacetone.
Mechanism Of Action
The mechanism of action of 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone is not well understood. However, it is believed that the compound acts as a nucleophile and a Lewis base. It is also believed to be involved in the formation of enolates and enols.
Biochemical And Physiological Effects
4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone does not have any known biochemical or physiological effects. However, it is important to note that the compound should be handled with care as it is toxic and can cause skin and eye irritation.
Advantages And Limitations For Lab Experiments
4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone has several advantages in lab experiments. The compound is stable and easy to handle, making it a popular choice for organic synthesis. It is also readily available and relatively inexpensive. However, the compound has some limitations. It is toxic and should be handled with care. It can also be difficult to purify, which can be a challenge in some experiments.
Future Directions
There are several future directions for research involving 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone. One area of research is the synthesis of new organic compounds using 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone as a building block. Another area of research is the use of 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone as a chiral auxiliary in asymmetric synthesis. Finally, there is potential for research into the mechanism of action of 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone and its role in organic synthesis.
Synthesis Methods
4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone is synthesized through a multistep process that involves the condensation of acetone with tert-butyl alcohol, followed by the oxidation of the resulting tert-butyl acetone to produce 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone. The synthesis process is complex and requires specialized equipment and expertise.
Scientific Research Applications
4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone is widely used in scientific research as a reagent in organic synthesis. The compound is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
17429-03-7 |
|---|---|
Product Name |
4-Methoxy-2,2,6-trimethylcyclohexanone |
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-methoxy-2,2,6-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-7-5-8(12-4)6-10(2,3)9(7)11/h7-8H,5-6H2,1-4H3 |
InChI Key |
SOQAOURJBPECRP-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1=O)(C)C)OC |
Canonical SMILES |
CC1CC(CC(C1=O)(C)C)OC |
synonyms |
4-Methoxy-2,2,6-trimethylcyclohexanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



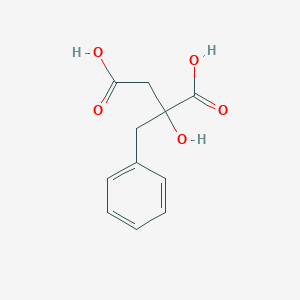
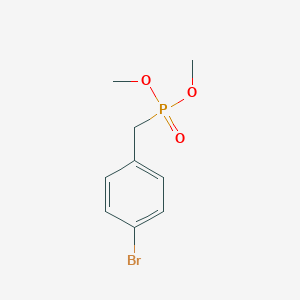
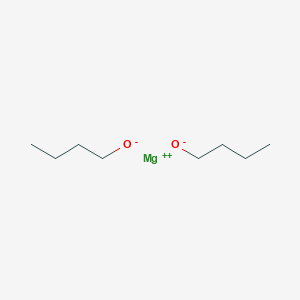
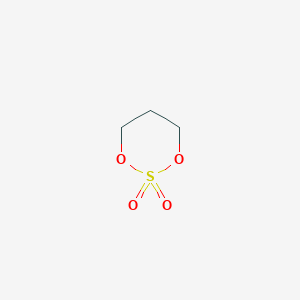
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
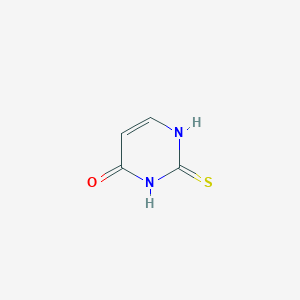
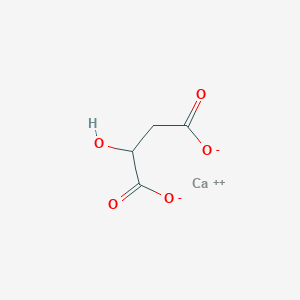
![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)
